4-(4-Pyridyl)thiophene-2-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester typically involves the reaction of 4-bromo-4’-pyridylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and is heated to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester primarily undergoes:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to form the boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide for hydrolysis.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling.
Alcohols: From oxidation.
Boronic Acids: From hydrolysis.
Scientific Research Applications
4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester is used in various scientific research fields:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the development of fluorescent probes and sensors.
Medicine: For the synthesis of potential drug candidates.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in Suzuki–Miyaura coupling reactions. The mechanism involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the electrophilic partner, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- Thiophene-2-boronic Acid Pinacol Ester
- Pyridine-4-boronic Acid Pinacol Ester
Uniqueness
4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester is unique due to its combination of a pyridyl and thiophene moiety, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and materials with specific electronic characteristics .
Properties
Molecular Formula |
C15H18BNO2S |
---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]pyridine |
InChI |
InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)13-9-12(10-20-13)11-5-7-17-8-6-11/h5-10H,1-4H3 |
InChI Key |
ZXPPACCARVNCLI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.